molecular formula C6H4F3IN2O2 B2737040 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1856032-48-8

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2737040
CAS No.: 1856032-48-8
M. Wt: 320.01
InChI Key: UFLSJMPKEHMZKC-UHFFFAOYSA-N
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Description

“4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 918483-35-9 . It has a molecular weight of 276 and its IUPAC name is 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4F3IN2/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3H2 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches and Structural Analysis : Researchers have developed straightforward synthetic methods for creating derivatives of pyrazole compounds, which are essential for various applications in chemistry and biology. For instance, the transformation of carboxylic groups in pyrazole cores into trifluoromethyl groups using sulfur tetrafluoride is a key step in synthesizing targeted pyrazole products. These compounds are characterized through crystallographic analysis, determining pKa values, and fluorescence measurements to understand their properties better (Gerus et al., 2012).

Functionalization Reactions : The functionalization of pyrazole derivatives is another area of research. For example, 1H-pyrazole-3-carboxylic acid has been converted into various functionalized products, demonstrating the versatility of pyrazole compounds in organic synthesis. This includes the creation of carboxamide derivatives through reactions with diamines, showcasing the potential for generating novel compounds with specific properties (Yıldırım et al., 2005).

Applications in Material Science and Chemistry

Metal–Organic Frameworks (MOFs) : Pyrazole-based compounds have been utilized in the synthesis of metal–organic frameworks, showcasing their utility in creating materials with specific structural and functional properties. For example, the use of pyrazole-dicarboxylic acid derivatives in the synthesis of MOFs has been explored for applications in gas storage, separation, and catalysis. These studies highlight the structural diversity and applicability of pyrazole compounds in designing new materials (Jacobsen et al., 2018).

Heterocyclic Chemistry and Drug Design : Pyrazole compounds are pivotal in heterocyclic chemistry, serving as building blocks for synthesizing various biologically active molecules. Their incorporation into complex molecular structures can lead to novel drug candidates or functional materials. Research in this area includes the development of methodologies for synthesizing pyrazole-fused polycyclic systems, potentially useful in pharmaceuticals and material science (Nayak et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLSJMPKEHMZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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